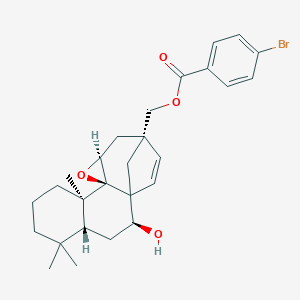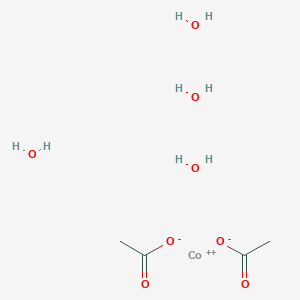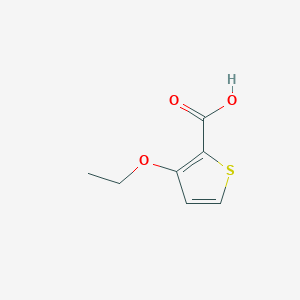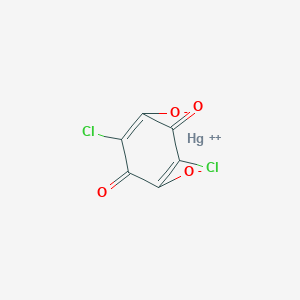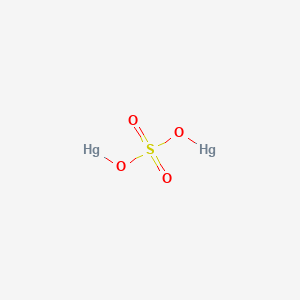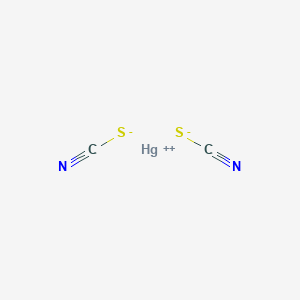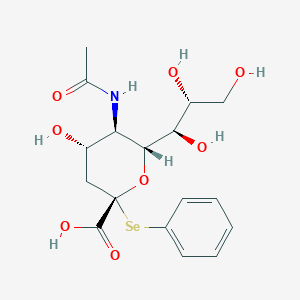
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid, also known as PADSON, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a selenosugar derivative that exhibits potent biological activity and has the potential to be used as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid also inhibits the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has several advantages for lab experiments, including its high potency and low toxicity profile. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid, which may limit its use in preclinical studies.
Orientations Futures
There are several future directions for research on (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid. One area of focus is the development of more efficient and scalable synthesis methods to enable larger-scale production of the compound. Another area of interest is the optimization of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid's pharmacokinetics and pharmacodynamics to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the mechanism of action of (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid and its potential use in combination with other therapeutic agents.
Méthodes De Synthèse
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid can be synthesized by the reaction of 5-acetamido-3,5-dideoxy-2,3-difluoro-α-D-erythro-pentofuranosyl chloride with phenylselenol in the presence of a base. The resulting compound is then treated with TFA to remove the protecting groups, yielding (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid in good yield and purity.
Applications De Recherche Scientifique
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. (Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
131569-90-9 |
|---|---|
Nom du produit |
(Phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid |
Formule moléculaire |
C17H23NO8Se |
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylselanyl-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO8Se/c1-9(20)18-13-11(21)7-17(16(24)25,27-10-5-3-2-4-6-10)26-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25)/t11-,12+,13+,14+,15+,17-/m0/s1 |
Clé InChI |
WTKIVOYWMLCUAQ-CXECBNLGSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O |
Autres numéros CAS |
131569-90-9 |
Synonymes |
(phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid (phenyl 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-2-selenononulopyranosid)onic acid PADSPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

